molecular formula C24H24Cl2O3 B8322750 Benzene, 1-((2-(3,4-dichlorophenyl)-2-methylpropoxy)methyl)-3-(4-methoxyphenoxy)- CAS No. 80843-93-2

Benzene, 1-((2-(3,4-dichlorophenyl)-2-methylpropoxy)methyl)-3-(4-methoxyphenoxy)-

Cat. No. B8322750
Key on ui cas rn: 80843-93-2
M. Wt: 431.3 g/mol
InChI Key: PVHMRBBXXWLIMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04570005

Procedure details

A mixture of 9.98 g of 2-(3,4-dichlorophenyl)-2-methylpropyl chloride, 9.67 g of 4-methoxyphenoxybenzyl alcohol, 3.9 g of 45% sodium hydroxide and 48 g of dimethylsulfoxide was heated and stirred at 140° C. for 3 hours, and 1.8 g of 45% sodium hydroxide was further added, and the reaction was kept at the same temperature for 4 hours, poured into water, and was extracted with benzene. The benzene extract was washed with water, dried over Na2SO4, and evaporated under reduced pressure and the obtained crude ether was purified by column chromatography on 250 g of silica gel (1:1 mixed solvent of toluene and n-hexane was used as eluent) to give 3.34 g of the desired ether (the yield was 78% of the theoretical yield based on consumed 2-(3,4-dichlorophenyl)-2-methylpropyl chloride).
Quantity
9.98 g
Type
reactant
Reaction Step One
Name
4-methoxyphenoxybenzyl alcohol
Quantity
9.67 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:9]([CH3:13])([CH3:12])[CH2:10]Cl)[CH:5]=[CH:6][C:7]=1[Cl:8].[CH3:14][O:15][C:16]1[CH:30]=[CH:29][C:19]([O:20][CH:21](O)[C:22]2[CH:27]=[CH:26][CH:25]=[CH:24]C=2)=[CH:18][CH:17]=1.[OH-:31].[Na+].[CH3:33]S(C)=O>O>[Cl:1][C:2]1[CH:3]=[C:4]([C:9]([CH3:13])([CH3:12])[CH2:10][O:31][CH2:33][C:25]2[CH:26]=[CH:27][CH:22]=[C:21]([O:20][C:19]3[CH:18]=[CH:17][C:16]([O:15][CH3:14])=[CH:30][CH:29]=3)[CH:24]=2)[CH:5]=[CH:6][C:7]=1[Cl:8] |f:2.3|

Inputs

Step One
Name
Quantity
9.98 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)C(CCl)(C)C
Name
4-methoxyphenoxybenzyl alcohol
Quantity
9.67 g
Type
reactant
Smiles
COC1=CC=C(OC(C2=CC=CC=C2)O)C=C1
Name
Quantity
3.9 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
48 g
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
1.8 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
stirred at 140° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
WAIT
Type
WAIT
Details
the reaction was kept at the same temperature for 4 hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
was extracted with benzene
EXTRACTION
Type
EXTRACTION
Details
The benzene extract
WASH
Type
WASH
Details
was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained crude ether
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography on 250 g of silica gel (1:1 mixed solvent of toluene and n-hexane was used as eluent)
CUSTOM
Type
CUSTOM
Details
to give 3.34 g of the desired ether (the yield was 78% of the
CUSTOM
Type
CUSTOM
Details
theoretical yield
CUSTOM
Type
CUSTOM
Details
on consumed 2-(3,4-dichlorophenyl)-2-methylpropyl chloride)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
ClC=1C=C(C=CC1Cl)C(COCC1=CC(=CC=C1)OC1=CC=C(C=C1)OC)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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